3-(Cyclopropylmethyl)-4-hydroxybenzonitrile
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Overview
Description
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a hydroxybenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the cyclopropylation of a suitable benzonitrile precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used to substitute the hydroxy group.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-4-benzonitrile ketone.
Reduction: Formation of cyclopropylmethyl-4-hydroxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylbenzene: Lacks the hydroxy and nitrile groups, making it less reactive.
4-Hydroxybenzonitrile: Lacks the cyclopropylmethyl group, affecting its biological activity.
Cyclopropylmethyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different reactivity
Uniqueness
3-(Cyclopropylmethyl)-4-hydroxybenzonitrile is unique due to the presence of both the cyclopropylmethyl and hydroxybenzonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2 |
InChI Key |
KUKNUSBDIVCMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)C#N)O |
Origin of Product |
United States |
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